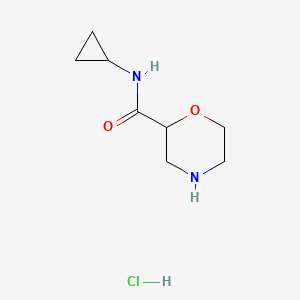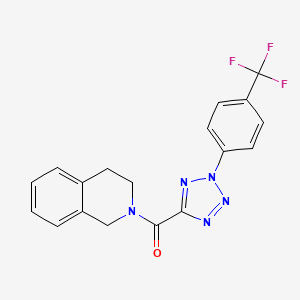
Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related indole compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, involves a simple and efficient three-step substitution reaction. The compound's structure is typically confirmed using methods such as 1H NMR, 13C NMR, IR, MS, alongside crystal structure data obtained via X-ray diffraction. This process reflects the general approach to synthesizing tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate and similar compounds, highlighting the importance of precise structural characterization in chemical synthesis (Yao et al., 2023).
Molecular Structure Analysis
The detailed molecular structure analysis of such compounds involves comparing the crystal structure data with the molecular crystal structure determined by density functional theory (DFT). This comparison is crucial for understanding the electronic properties and reactivity of the molecule. Studies on compounds like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which share functional groups with the target compound, utilize DFT to optimize the structure and reveal physicochemical properties, thus offering insights into the molecular structure analysis of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate (Ma et al., 2023).
Scientific Research Applications
Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin
This compound has been utilized in the synthesis of derivatives that are deaza-analogues of the bis-indole alkaloid topsentin. These derivatives were screened against a panel of about 60 human tumor cell lines, where one compound exhibited moderate activity against specific lung cancer and CNS sub-panel cell lines, showcasing its potential in anticancer research (Carbone et al., 2013).
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones
The compound has also been involved in the metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, demonstrating an eco-friendly approach to synthesizing bioactive natural products and synthetic drugs (Xie et al., 2019).
Preparation of Indoles and Oxindoles
Research has demonstrated the utility of tert-butoxycarbonyl-protected anilines for generating intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles, compounds of interest in the development of pharmaceuticals and research chemicals (Clark et al., 1991).
Selective Aerobic Oxidation Catalysis
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a similar compound, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its role in facilitating specific oxidation reactions in organic synthesis (Shen et al., 2012).
Antimicrobial and Hemolytic Assays
Cationic amphiphilic polymethacrylate derivatives, prepared by radical copolymerizations involving tert-butoxycarbonyl (Boc) protected monomers, were investigated for their antimicrobial and hemolytic activities. This research offers insight into the structure-activity relationship of these polymers, potentially leading to the development of new antimicrobial agents (Kuroda & DeGrado, 2005).
properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQQDUFVMOTWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
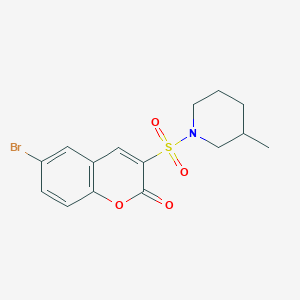
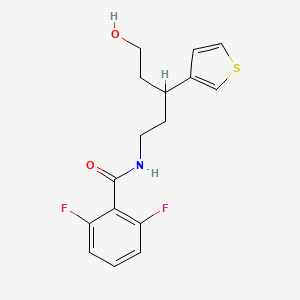

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)
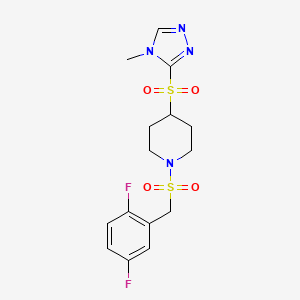
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)
